molecular formula C15H11BrO3 B1270382 2-Bromo-3',4'-(ethylenedioxy)benzophenone CAS No. 164526-08-3

2-Bromo-3',4'-(ethylenedioxy)benzophenone

Cat. No. B1270382
M. Wt: 319.15 g/mol
InChI Key: SKAMRSDNCRRMBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-3',4'-(ethylenedioxy)benzophenone often involves multi-step chemical reactions. For instance, benzophenone derivatives can be synthesized through reactions like the Wittig-Horner reaction or Friedel-Crafts reactions, utilizing specific brominated intermediates and phosphonic acid esters or benzoic acids respectively. These methods demonstrate the versatility in synthesizing benzophenone derivatives with specific functional groups, contributing to the diversity of their chemical and physical properties (Liang Zuo-qi, 2015); (W. Jin, 2011).

Molecular Structure Analysis

The molecular structure of benzophenone derivatives, including 2-Bromo-3',4'-(ethylenedioxy)benzophenone, is characterized by spectroscopic methods such as NMR, IR, and XRD. These techniques provide detailed information on the spatial arrangement of atoms, functional groups, and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties. For example, detailed characterization can reveal the effects of substituents on the molecular structure and its photoluminescence properties (Yusuf Akbaba et al., 2010).

Chemical Reactions and Properties

Benzophenone derivatives engage in various chemical reactions, including bromination, cycloaddition, and polycondensation, depending on their functional groups and the reaction conditions. These reactions can significantly alter their chemical structure, leading to new compounds with distinct properties. For example, the formation of isobenzofurans from benzophenones through a mechanism involving displacement of bromide indicates the reactive versatility of these compounds (Roy Faragher & Thomas L. Gilchrist, 1976).

Physical Properties Analysis

The physical properties of benzophenone derivatives, such as solubility, melting point, and photoluminescence, are directly influenced by their molecular structure. The presence of specific substituents can enhance their fluorescence intensity in solid and solution states, indicating potential applications in materials science and photoluminescent materials (Liang Zuo-qi, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for the application of benzophenone derivatives in chemical synthesis and materials science. Their ability to undergo reactions like polycondensation under specific conditions showcases their utility in creating polymeric materials with desired features (Yinghui Yin et al., 2013).

Scientific Research Applications

Generation and Interception of Isobenzofurans

Research by Faragher and Gilchrist (1976) demonstrated that 2-(α-bromoalkyl)benzophenones, closely related to 2-Bromo-3',4'-(ethylenedioxy)benzophenone, are key in generating naphthalene derivatives through heating with dienophiles. This process involves the generation of 1-phenylisobenzofuran and subsequent cycloaddition, leading to aromatization by hydrogen bromide. Such transformations are pivotal in synthetic organic chemistry, particularly in the creation of complex molecular structures (Faragher & Gilchrist, 1976).

Synthesis and Carbonic Anhydrase Inhibitory Properties

Balaydın et al. (2012) synthesized derivatives of (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, which is structurally similar to 2-Bromo-3',4'-(ethylenedioxy)benzophenone. They explored its inhibition of human carbonic anhydrase II, an enzyme involved in many physiological processes. This research highlights the potential of such compounds in developing new drugs for various conditions, including glaucoma and epilepsy (Balaydın et al., 2012).

NC Palladacycles in Heck Arylation

Atla et al. (2009) utilized complexes including 2-bromo-benzophenone, similar to 2-Bromo-3',4'-(ethylenedioxy)benzophenone, for Heck arylation in organic synthesis. This process is crucial in synthesizing pharmaceuticals and organic compounds, demonstrating the versatility of bromo-benzophenone derivatives in complex chemical reactions (Atla et al., 2009).

Stereochemistry of Hindered Benzophenones

Research on the stereochemistry of hindered benzophenones by Narayanan et al. (1968) provides insight into the optical isomerism of benzophenones, including those with bromo groups. This study is important for understanding the chiral properties of such compounds, which can be crucial in drug design and other applications (Narayanan et al., 1968).

Synthesis and Antimicrobial Activity of Indole Derivatives

Research by Hishmat et al. (1988) on bromination of indoles, including the use of bromo-benzophenone derivatives, highlights their potential in synthesizing compounds with antimicrobial properties. This area of research is critical in developing new antimicrobial agents in response to growing antibiotic resistance (Hishmat et al., 1988).

Safety And Hazards

When handling “2-Bromo-3’,4’-(ethylenedioxy)benzophenone”, it’s advised to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used. Measures should be taken to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

(2-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAMRSDNCRRMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354336
Record name 2-Bromo-3',4'-(ethylenedioxy)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3',4'-(ethylenedioxy)benzophenone

CAS RN

164526-08-3
Record name 2-Bromo-3',4'-(ethylenedioxy)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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